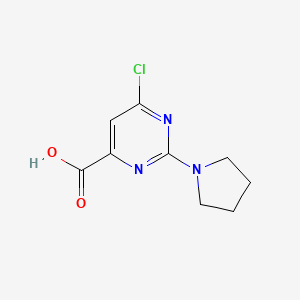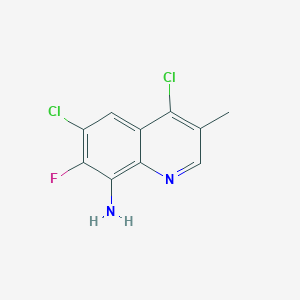
(2R)-2-Chloro-3-methylbutanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Chloro-3-methylbutanoyl chloride is an organic compound with the molecular formula C5H9ClO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2R)-2-Chloro-3-methylbutanoyl chloride can be synthesized through several methods. One common method involves the reaction of (2R)-2-chloro-3-methylbutanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group (-COOH) is converted to an acyl chloride group (-COCl) with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In industrial settings, the production of acyl chlorides, including this compound, often involves the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. These reagents react with carboxylic acids to form the corresponding acyl chlorides, along with by-products such as phosphoric acid or phosphorus oxychloride .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Chloro-3-methylbutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Phosphorus Trichloride (PCl3) and Phosphorus Pentachloride (PCl5): Used in industrial production of acyl chlorides.
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of acyl chlorides to alcohols.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by reaction with water.
Alcohols: Formed by reduction with LiAlH4.
Applications De Recherche Scientifique
(2R)-2-Chloro-3-methylbutanoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the preparation of functionalized materials and polymers.
Mécanisme D'action
The mechanism of action of (2R)-2-Chloro-3-methylbutanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Chloro-3-methylbutanoyl chloride: The enantiomer of (2R)-2-Chloro-3-methylbutanoyl chloride, with similar chemical properties but different spatial arrangement.
2-Chlorobutanoyl chloride: A similar compound with a different alkyl group.
3-Chlorobutanoyl chloride: Another similar compound with the chlorine atom at a different position on the carbon chain.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and reactivities compared to its enantiomer and other similar compounds .
Propriétés
Formule moléculaire |
C5H8Cl2O |
|---|---|
Poids moléculaire |
155.02 g/mol |
Nom IUPAC |
(2R)-2-chloro-3-methylbutanoyl chloride |
InChI |
InChI=1S/C5H8Cl2O/c1-3(2)4(6)5(7)8/h3-4H,1-2H3/t4-/m1/s1 |
Clé InChI |
AJCRZNJYNFAQAC-SCSAIBSYSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)Cl)Cl |
SMILES canonique |
CC(C)C(C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



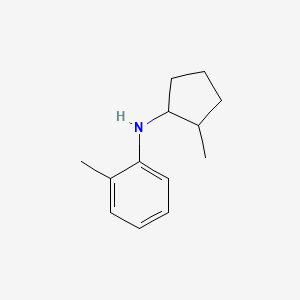
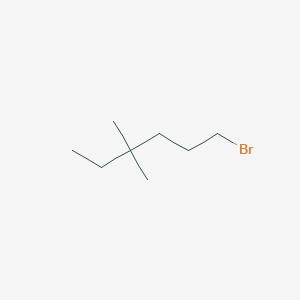
![1-[2-(Bromomethyl)butyl]cyclopent-1-ene](/img/structure/B13192392.png)
![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
![Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)
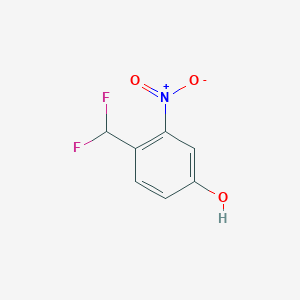


![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13192423.png)
